molecular formula C20H21ClN6O2 B2798556 1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013988-37-8

1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2798556
CAS No.: 1013988-37-8
M. Wt: 412.88
InChI Key: UBDBJOMULDATLR-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities This compound has shown promise in scientific research for its potential anticancer, anti-HIV, and antimicrobial properties. For instance, certain derivatives have demonstrated considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating moderate effectiveness. Additionally, some compounds have displayed moderate anti-HIV activity, providing a maximum percentage of cell protection. Antimicrobial testing revealed significant activity against bacteria like P. aeruginosa, P. vulgaris, and S. aureus, with some compounds being as active as or equipotent to ampicillin. However, these compounds showed no antifungal activity except for weak responses against A. niger (Ashour et al., 2012).

Synthetic Access and Structural Analysis Further research has focused on the synthesis and structural elucidation of derivatives featuring the core structure of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione. Studies have explored reactions leading to new molecular configurations, providing insight into the versatility and potential applications of this compound in developing novel pharmacological agents. These synthetic approaches have contributed to a better understanding of the compound's chemical behavior and potential for further modification (Gobouri, 2020).

Affinity for Adenosine Receptors Research into the affinity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives for adenosine receptor subtypes has identified compounds with significant potential. One study highlighted a derivative designed to improve potency and selectivity toward the human A2B adenosine receptor. Surprisingly, while some compounds were found inactive at the targeted receptor, they exhibited high affinity in the nanomolar range for another adenosine receptor subtype, suggesting their potential utility in exploring adenosine receptor-mediated pathways (Federico et al., 2015).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-11-12(2)23-27(13(11)3)19-22-17-16(24(19)4)18(28)26(20(29)25(17)5)10-14-8-6-7-9-15(14)21/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDBJOMULDATLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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